prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that features a chromen-2-one (coumarin) core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution Reactions:
Esterification: The final step involves the esterification of the chromen-2-one derivative with prop-2-en-1-yl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s chromen-2-one core is known for its potential anti-inflammatory, anticoagulant, and anticancer properties.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound shares the 4-chlorophenyl group and has similar electronic properties.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another compound with a similar structural motif, used in materials science.
Uniqueness
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromen-2-one core with a prop-2-en-1-yl ester group, which imparts distinct chemical and physical properties. This makes it particularly valuable in both medicinal and materials science applications.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-13(2)20(21(24)27-18(17)11-16)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBLDRZYAJRLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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